![molecular formula C17H16N4O4S B7468460 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been shown to have a unique mechanism of action that sets it apart from other cancer treatments.
Mechanism of Action
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide works by binding to the BMI-1 protein and preventing it from functioning properly. This protein is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting BMI-1, 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and reduce the size of tumors. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide in lab experiments is that it has a unique mechanism of action that sets it apart from other cancer treatments. This makes it a promising candidate for further study. However, one limitation of using 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide. One area of interest is in combination therapies, where 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide is used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is in exploring the potential use of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to determine the safety and efficacy of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide in clinical trials, and to develop new formulations and delivery methods for this promising compound.
Synthesis Methods
The synthesis method of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide involves the reaction of 2-(4-sulfamoylphenyl)ethylamine with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. This reaction produces 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide as a white solid with a purity of over 99%.
Scientific Research Applications
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. By inhibiting BMI-1, 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide has the potential to prevent the growth and spread of cancer cells.
properties
IUPAC Name |
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c18-26(24,25)12-7-5-11(6-8-12)9-10-19-17(23)15-13-3-1-2-4-14(13)16(22)21-20-15/h1-8H,9-10H2,(H,19,23)(H,21,22)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVGPZMQVVYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.